
Ethyl Fingolimod Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl Fingolimod Hydrochloride is a derivative of Fingolimod, a well-known immunomodulating drug primarily used in the treatment of multiple sclerosis. Fingolimod itself is a structural analogue of sphingosine, a naturally occurring lipid. Ethyl Fingolimod Hydrochloride retains the core structure of Fingolimod but includes an ethyl group, which may alter its pharmacokinetic and pharmacodynamic properties.
Wissenschaftliche Forschungsanwendungen
Treatment of Multiple Sclerosis
Ethyl Fingolimod Hydrochloride is predominantly used in the management of relapsing-remitting multiple sclerosis. Clinical trials have demonstrated its efficacy in reducing annualized relapse rates and enhancing MRI outcomes related to brain lesions and atrophy.
Key Findings:
- Efficacy : Studies indicate a significant reduction in the annualized relapse rate (ARR) by approximately 50% compared to placebo treatments .
- MRI Outcomes : Patients treated with Ethyl Fingolimod Hydrochloride exhibited fewer gadolinium-enhancing lesions on MRI scans, indicating reduced inflammatory activity .
Study | Population | Dosage | ARR Reduction | MRI Findings |
---|---|---|---|---|
Trial A | 281 patients | 0.5 mg/day | 53%-55% | Fewer lesions |
Trial B | 500 patients | 1.25 mg/day | 48% | Reduced atrophy |
Real-World Effectiveness
A systematic review of real-world data has shown that patients receiving Ethyl Fingolimod Hydrochloride experience improved clinical outcomes compared to their pre-treatment status. The review encompassed various methodologies to assess treatment benefits across diverse patient populations.
Case Study Insights:
- A multicenter observational study revealed that patients switching to Ethyl Fingolimod Hydrochloride from other therapies reported higher satisfaction and fewer side effects .
- Another analysis indicated that long-term use led to sustained improvements in quality of life and functional status among MS patients .
Pharmacological Insights
Ethyl Fingolimod Hydrochloride acts on multiple sphingosine-1-phosphate receptors (S1P1, S1P3, S1P4, S1P5), leading to immunomodulatory effects that are beneficial in managing MS. The pharmacodynamics suggest that it effectively reduces lymphocyte circulation, thus mitigating the autoimmune response associated with MS .
Safety Profile and Side Effects
While generally well-tolerated, Ethyl Fingolimod Hydrochloride can present side effects such as bradycardia, hypertension, and increased risk of infections. Monitoring is essential during the initial dosing period due to potential cardiovascular effects.
Wirkmechanismus
Target of Action
Ethyl Fingolimod Hydrochloride primarily targets the sphingosine 1-phosphate receptors (S1PRs) . These receptors play a crucial role in the immune response, particularly in the circulation of lymphocytes .
Mode of Action
The compound interacts with its targets by acting as a modulator of S1PRs . It is metabolized to the active metabolite, fingolimod-phosphate, which binds to S1PRs . This binding reduces the circulation of lymphocytes into the central nervous system, potentially reducing the trafficking of pathogenic cells .
Biochemical Pathways
Fingolimod affects several biochemical pathways. It exerts inhibitory effects on sphingolipid pathway enzymes and activates protein phosphatase 2A (PP2A) . It also reduces lysophosphatidic acid (LPA) plasma levels and inhibits histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), and cytosolic phospholipase A2α (cPLA2α) .
Pharmacokinetics
It is known that fingolimod is orally administered , suggesting that it is absorbed in the digestive tract. It is metabolized to its active form, fingolimod-phosphate .
Result of Action
Fingolimod has several molecular and cellular effects. It induces apoptosis, autophagy, and cell cycle arrest . It also enhances BDNF expression and causes a shift in macrophages from M1 to M2 . Furthermore, it has been associated with reduced demyelination and axon loss in the optic nerve, as well as reduced cellular infiltration .
Action Environment
The action of Ethyl Fingolimod Hydrochloride can be influenced by various environmental factors. It is known that Fingolimod must be dispensed with a medication guide that contains important information about its uses and risks , suggesting that patient education and adherence to guidelines are crucial for its effective use.
Biochemische Analyse
Biochemical Properties
Ethyl Fingolimod Hydrochloride interacts with sphingosine 1-phosphate receptors . Its active form, fingolimod-phosphate, inhibits the egress of lymphocytes from lymph nodes, potentially reducing the trafficking of pathogenic cells into the central nervous system (CNS) . This interaction with sphingosine 1-phosphate receptors is a key aspect of its biochemical role.
Cellular Effects
Ethyl Fingolimod Hydrochloride has a significant impact on various types of cells and cellular processes. It influences cell function by modulating the activity of sphingosine 1-phosphate receptors . This modulation can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Ethyl Fingolimod Hydrochloride involves its active form, fingolimod-phosphate, binding to sphingosine 1-phosphate receptors . This binding leads to the internalization of these receptors, which inhibits the egress of lymphocytes from lymph nodes . This mechanism reduces the trafficking of potentially pathogenic cells into the CNS .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl Fingolimod Hydrochloride have been observed over time. For instance, a study showed that the beneficial effects of fingolimod on neurodegeneration were sustained over a 48-month period .
Dosage Effects in Animal Models
The effects of Ethyl Fingolimod Hydrochloride vary with different dosages in animal models. For example, in animal models of Alzheimer’s disease, fingolimod showed neuroprotective effects . These effects were dependent on the neuroinflammatory state at the start of the treatment .
Metabolic Pathways
Ethyl Fingolimod Hydrochloride is involved in several metabolic pathways. It is metabolized via three major pathways: phosphorylation to form the active metabolite fingolimod-phosphate, oxidation by cytochrome P450 4F2 (CYP4F2), and fatty acid-like metabolism to various inactive metabolites .
Transport and Distribution
Ethyl Fingolimod Hydrochloride is transported and distributed within cells and tissues. Its active form, fingolimod-phosphate, readily penetrates the CNS . This penetration allows it to have direct effects on neural cells .
Subcellular Localization
Given that it readily penetrates the CNS and has direct effects on neural cells , it is likely that it localizes to areas where it can interact with sphingosine 1-phosphate receptors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl Fingolimod Hydrochloride typically involves several key steps:
Starting Material: The synthesis begins with 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of Ethyl Fingolimod Hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes:
Batch Processing: Utilizing large reactors for the ethylation and hydrochloride formation steps.
Purification: Employing techniques such as crystallization and filtration to obtain high-purity Ethyl Fingolimod Hydrochloride.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl Fingolimod Hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its free base form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophiles like sodium azide or thiols.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Free base form of Ethyl Fingolimod.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Fingolimod: The parent compound, widely used in multiple sclerosis treatment.
Siponimod: Another sphingosine-1-phosphate receptor modulator with a different side chain.
Ozanimod: A newer compound with similar immunomodulating properties.
Uniqueness: Ethyl Fingolimod Hydrochloride is unique due to the presence of the ethyl group, which may confer distinct pharmacokinetic properties and potentially different therapeutic effects compared to its analogues.
Biologische Aktivität
Ethyl Fingolimod Hydrochloride, a synthetic analogue of sphingosine, is primarily recognized for its role as a sphingosine-1-phosphate (S1P) receptor modulator. This compound has garnered attention due to its immunomodulatory properties, particularly in the treatment of multiple sclerosis (MS). This article delves into the biological activity of Ethyl Fingolimod Hydrochloride, examining its mechanisms, therapeutic applications, and emerging research findings.
Ethyl Fingolimod Hydrochloride functions by modulating S1P receptors, which are critical in lymphocyte trafficking. The compound is phosphorylated to its active form, which binds to S1P receptors on lymphocytes, leading to their sequestration in lymph nodes. This action reduces the number of circulating lymphocytes in the bloodstream and central nervous system (CNS), thereby minimizing autoimmune responses that contribute to MS pathology .
Key Mechanisms:
- Lymphocyte Sequestration: Ethyl Fingolimod prevents lymphocytes from migrating to inflammatory sites in the CNS.
- Macrophage Polarization: It promotes an anti-inflammatory M2 macrophage phenotype, which can further reduce inflammation .
- Impact on Cytotoxic T Cells: The unphosphorylated form impairs the cytotoxic function of CD8 T cells via mechanisms unrelated to S1P receptors, potentially increasing susceptibility to viral infections but enhancing therapeutic outcomes in MS .
Therapeutic Applications
Ethyl Fingolimod Hydrochloride is primarily indicated for treating relapsing forms of multiple sclerosis. Clinical studies have demonstrated its effectiveness in reducing relapse rates and disability progression among patients.
Case Studies and Clinical Findings
-
Real-World Evidence from Taiwan:
A retrospective study involving 69 patients treated with 0.5 mg/day of fingolimod reported an annualized relapse rate (ARR) of 0.3 after an average treatment duration of two years. Notably, 66.7% of patients were relapse-free by the end of the study period . -
Long-Term Efficacy in Hungary:
A nationwide cohort study assessed 570 patients over five years. The ARR decreased significantly from 0.804 at baseline to 0.097 by year five, indicating sustained efficacy. Additionally, 69.6% of patients remained free from relapses throughout the study duration . -
Safety Profile:
Common adverse events included bradycardia and infections such as upper respiratory tract infections and urinary tract infections . Serious adverse events were relatively low, with no new cases of macular edema reported during long-term follow-up .
Comparative Efficacy
The following table summarizes key findings from various studies on the efficacy and safety profile of Ethyl Fingolimod Hydrochloride:
Study Location | Sample Size | Treatment Duration | ARR Baseline | ARR After Treatment | % Relapse-Free Patients |
---|---|---|---|---|---|
Taiwan | 69 | ~2 years | 0.8 | 0.3 | 66.7% |
Hungary | 570 | Up to 5 years | 0.804 | 0.097 | 69.6% |
Emerging Research
Recent studies have explored additional biological activities beyond immunomodulation:
- Antibacterial Properties: Research indicates that fingolimod derivatives exhibit antibacterial activity against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa, suggesting potential applications in treating bacterial infections .
- Cellular Repair Mechanisms: Fingolimod has been shown to stimulate repair processes in glial cells following CNS injury, highlighting its potential role in neuroprotection .
Eigenschaften
CAS-Nummer |
162361-23-1 |
---|---|
Molekularformel |
C₂₁H₃₈ClNO₂ |
Molekulargewicht |
371.98 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.